Butenedial
Description
Contextualization within Organic Chemistry and Reactive Aldehyde Chemistry
Fumaraldehyde, systematically named (2E)-but-2-enedial, is an organic compound with the chemical formula C₄H₄O₂. nih.gov Its structure is characterized by a four-carbon chain with aldehyde functional groups at both ends and a trans-configured carbon-carbon double bond in the center. nih.gov This arrangement of functional groups places fumaraldehyde within the class of reactive aldehydes, a group of compounds known for their susceptibility to nucleophilic attack and their role in various biological and pathological processes. nih.gov The presence of the α,β-unsaturated system, where the double bond is conjugated with the carbonyl groups, further enhances its reactivity, making it a potent electrophile. smolecule.com
Aldehydes, in general, are fundamental building blocks in organic synthesis due to the reactivity of the carbonyl group. sigmaaldrich.com They readily undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions. Fumaraldehyde, with its two aldehyde groups, offers the potential for double functionalization, leading to the formation of symmetrical or unsymmetrical derivatives. The electrophilic nature of the aldehyde groups allows them to react with a wide range of nucleophiles, forming new covalent bonds and enabling the construction of more complex molecular architectures. nih.govsmolecule.com
Significance as a Versatile Building Block and Intermediate in Chemical Synthesis
The significance of fumaraldehyde as a versatile building block stems from its ability to participate in a multitude of chemical reactions, serving as a precursor for a diverse array of organic compounds. enamine.net Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments or serving as the foundation for the construction of cyclic and polymeric structures. ontosight.ai Synthetic chemists utilize fumaraldehyde and its derivatives as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aimyskinrecipes.com
The reactivity of fumaraldehyde's aldehyde groups is central to its utility. These groups can be transformed into a variety of other functionalities, such as carboxylic acids through oxidation or alcohols via reduction. This versatility allows for the strategic introduction of different chemical properties into a target molecule. Furthermore, the carbon-carbon double bond can also participate in reactions, adding another layer of synthetic potential. The strategic protection of one of the aldehyde groups, often as a dimethyl acetal (B89532), allows for selective reactions at the other aldehyde, further expanding its synthetic applications. tandfonline.comchemicalbook.comcolab.ws This controlled reactivity is crucial for the synthesis of complex molecules where specific bond formations are required.
The table below summarizes some of the key chemical reactions that fumaraldehyde can undergo, highlighting its versatility in organic synthesis.
| Reaction Type | Reagent(s) | Product Type(s) |
|---|---|---|
| Oxidation | Oxidizing agents (e.g., potassium permanganate) | Carboxylic acids |
| Reduction | Reducing agents (e.g., sodium borohydride) | Diols |
| Nucleophilic Addition | Nucleophiles (e.g., water, alcohols) | Hydrates, Hemiacetals |
| Diels-Alder Reaction | Dienes | Cyclohexene (B86901) derivatives |
| Wittig Reaction | Phosphonium ylides | Alkenes |
| Condensation Reactions | Amines, Hydrazines, etc. | Heterocyclic compounds, Imines |
This diverse reactivity profile underscores the importance of fumaraldehyde as a foundational molecule in the toolkit of synthetic organic chemists, enabling the creation of a vast range of valuable compounds.
Structure
2D Structure
Properties
IUPAC Name |
but-2-enedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c5-3-1-2-4-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEMYUOFGVHXKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2363-83-9 | |
| Record name | Butenedial | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2363-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Synthetic Methodologies for Fumaraldehyde
Precursor-Based Synthetic Strategies
Precursor-based strategies for synthesizing fumaraldehyde primarily involve the chemical modification of closely related, more stable compounds. These methods are well-established and offer reliable routes to the target molecule.
Hydrolysis of Fumaraldehyde Bis(dimethyl) Acetal (B89532)
A prominent precursor-based method is the hydrolysis of Fumaraldehyde Bis(dimethyl) Acetal (FDMA). This process involves the removal of the dimethyl acetal protecting groups to yield fumaraldehyde. The reaction is typically carried out under acidic conditions.
A notable approach utilizes a sulfonic acid resin catalyst, such as Amberlyst® 15, for the partial hydrolysis of FDMA. This initial step yields a monoacetal intermediate, which can then be further hydrolyzed under more strongly acidic conditions to produce fumaraldehyde. The mechanism involves the protonation of the acetal oxygen, followed by a nucleophilic attack by water, which regenerates the aldehyde functional group. For industrial-scale production, continuous-flow reactors with immobilized Amberlyst® catalysts are often employed to improve reaction kinetics and minimize waste. Purification of the resulting fumaraldehyde is typically achieved through vacuum distillation.
Table 1: Reaction Parameters for Hydrolysis of Fumaraldehyde Bis(dimethyl) Acetal
| Parameter | Conditions |
|---|---|
| Catalyst | Amberlyst® 15 (5–10 wt%) |
| Solvent | Aqueous methanol (B129727) (1:1 v/v) |
| Temperature | 60–80°C |
| Yield | ~75–85% after purification |
| Purity | >98% |
Grignard Reaction Approaches Utilizing Fumaraldehyde Monoacetals
Another significant precursor-based strategy involves the use of Grignard reactions with fumaraldehyde monoacetals. nih.gov This two-step method highlights the utility of acetal-protected intermediates for the selective generation of aldehydes.
In this process, a fumaraldehyde monoacetal is treated with an alkyl halide, such as 1-bromopentane, in a suitable solvent like tetrahydrofuran (B95107) (THF). nih.gov This Grignard reaction yields a substituted intermediate. The intermediate is subsequently oxidized using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) in a solvent such as dichloromethane (B109758) to produce the final fumaraldehyde derivative. nih.gov This approach is particularly valued for its modularity, allowing for the synthesis of various fumaraldehyde derivatives.
Table 2: Grignard Reaction and Oxidation Parameters
| Parameter | Reagent/Condition |
|---|---|
| Grignard Reagent | 1-bromopentane (2 eq.) |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) in dichloromethane |
| Yield | ~65% (over two steps) |
Contemporary and Emerging Synthesis Routes
In addition to established precursor-based methods, several contemporary and emerging routes for fumaraldehyde synthesis are being explored. These methods often aim for greater efficiency, sustainability, and atom economy.
Dehydration Processes of Fumaric Acid Derivatives
One such emerging route is the dehydration of fumaric acid derivatives. smolecule.com This method involves the removal of a water molecule from a fumaric acid derivative under acidic conditions to yield fumaraldehyde. smolecule.com While fumaric acid itself can be dehydrated to form maleic anhydride (B1165640) at high temperatures, specific conditions and catalysts are necessary to favor the formation of fumaraldehyde. stackexchange.com The use of dehydrating agents helps to drive the reaction equilibrium towards the product. stackexchange.com
Oxidative Dehydrogenation Techniques
Oxidative dehydrogenation (ODH) presents another modern approach to fumaraldehyde synthesis. smolecule.com This technique involves the removal of hydrogen from fumaric acid or its derivatives using oxidizing agents. smolecule.commdpi.com The process is considered an important industrial reaction for producing unsaturated compounds. mdpi.com Various metal oxide catalysts are often employed to facilitate this reaction, which typically occurs at elevated temperatures. mdpi.comeurochemengineering.com The choice of oxidant and catalyst can significantly influence the product distribution. mdpi.com
Controlled Condensation Reactions of Simpler Aldehydes
The synthesis of fumaraldehyde can also be achieved through controlled condensation reactions of simpler aldehydes. smolecule.com This method relies on the principles of aldol (B89426) condensation, where two smaller aldehyde molecules react to form a larger molecule. libretexts.org The reaction is typically base-catalyzed and involves the formation of an enolate ion which then acts as a nucleophile. Careful control of reaction conditions is crucial to favor the formation of the desired fumaraldehyde product and avoid the formation of complex mixtures of byproducts. wikipedia.org
Comparative Analysis and Optimization of Fumaraldehyde Synthesis
The effective synthesis of fumaraldehyde, a valuable bifunctional molecule, is contingent on the careful selection and optimization of reaction pathways. Different methodologies present distinct advantages and disadvantages concerning their efficiency, scalability, yield, and the purity of the final product. A comparative analysis of these methods is crucial for both laboratory-scale research and industrial-scale production.
Process Efficiency, Scalability, and Yield Optimization
The industrial production of fumaraldehyde predominantly relies on methods that are cost-effective, scalable, and provide high yields. The most prominent of these is the acid-catalyzed hydrolysis of fumaraldehyde bis(dimethyl acetal) (FDMA). This process serves as a protected precursor approach, where the acetal groups are sequentially removed under acidic conditions to yield the target dialdehyde (B1249045).
Key reaction conditions for this method involve using a sulfonic acid resin catalyst like Amberlyst® 15, an aqueous methanol solvent, and temperatures ranging from 60–80°C. This process can achieve yields of approximately 75–85% after purification. For industrial-scale operations, this hydrolysis is often optimized using continuous-flow reactors with immobilized catalysts, which enhances reaction kinetics and minimizes waste. The scalability of the FDMA hydrolysis method makes it a preferred industrial approach.
The table below provides a comparative overview of key parameters for different synthetic methods.
Table 1: Comparative Analysis of Fumaraldehyde Synthesis Methods
| Method | Catalyst/Reagent | Typical Temperature | Yield (%) | Purity (%) | Industrial Scalability |
|---|---|---|---|---|---|
| FDMA Hydrolysis | Amberlyst® 15 (sulfonic acid resin) | 60–80°C | 75–85 | >98 | High |
| Grignard Reaction | Grignard Reagent (e.g., 1-bromopentane), PCC | Varies | ~65 | Variable | Moderate |
Challenges in Purity Control and Degradation Mitigation
A significant challenge in the synthesis and handling of fumaraldehyde is its inherent instability and propensity for degradation. The α,β-unsaturated carbonyl structure makes it susceptible to polymerization, a common issue for such compounds. This can be mitigated by adding stabilizers, such as hydroquinone (B1673460), particularly during purification steps like distillation.
During the widely used FDMA hydrolysis synthesis, a primary challenge is preventing "over-hydrolysis." Prolonged exposure to acidic conditions can cause the degradation of the desired fumaraldehyde product into formic acid. This necessitates precise monitoring of the reaction's progress and timely neutralization after the hydrolysis is complete to preserve the product.
Furthermore, the high volatility of fumaraldehyde complicates its purification. Standard distillation must be performed under vacuum and at low temperatures (e.g., 50–52°C at 11 mmHg) to prevent thermal decomposition.
The table below outlines the primary challenges in fumaraldehyde synthesis and the corresponding strategies for mitigation.
Table 2: Challenges and Mitigation Strategies in Fumaraldehyde Synthesis
| Challenge | Description | Mitigation Strategy |
|---|---|---|
| Over-Hydrolysis | Degradation of fumaraldehyde to formic acid due to extended exposure to acidic catalysts. | Precise reaction monitoring and timely neutralization post-hydrolysis. |
| Polymerization | The α,β-unsaturated carbonyl structure can lead to spontaneous polymerization. | Addition of stabilizers like hydroquinone (e.g., 0.1 wt%) during distillation. |
| Purification Complexity | High volatility and thermal sensitivity make purification difficult, risking product loss. | Low-temperature vacuum distillation to prevent thermal decomposition. |
Ultimately, achieving high-purity fumaraldehyde requires a multi-faceted approach that combines an optimized synthetic route with rigorous control over reaction conditions and carefully designed purification protocols to address the compound's inherent instability.
Elucidation of Fumaraldehyde S Chemical Reactivity and Reaction Mechanisms
Nucleophilic Addition Reactions of Fumaraldehyde
The electrophilic nature of the carbonyl carbons in fumaraldehyde makes them susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reactivity leads to the formation of various addition products and serves as a basis for the synthesis of more complex molecules.
Formation of Hydrates and Hemiacetals
In the presence of water or alcohols, fumaraldehyde can undergo nucleophilic addition to form hydrates or hemiacetals, respectively. The reaction with water leads to the formation of a gem-diol, also known as a hydrate, where water adds across one of the aldehyde's carbonyl groups. chemistrysteps.com This is a reversible process, with the equilibrium generally favoring the aldehyde. khanacademy.org
Similarly, the reaction with an alcohol results in the formation of a hemiacetal. wikipedia.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the alcohol's oxygen on a carbonyl carbon. wikipedia.org The resulting hemiacetal possesses both a hydroxyl and an alkoxy group on the same carbon. wikipedia.org The formation of hemiacetals is also a reversible reaction. khanacademy.org In a study on the reaction of 4-oxo-2-alkenals with phenolic compounds, it was observed that the resulting adducts contained a carbonyl group in a free form or as a hemiacetal. nih.gov
| Reactant | Product Type | General Conditions |
| Water | Hydrate (gem-diol) | Aqueous solution |
| Alcohol | Hemiacetal | Acid catalyst |
Synthesis of Fumaraldehyde Derivatives via Addition
The nucleophilic addition to fumaraldehyde is a key strategy for the synthesis of its derivatives. The aldehyde groups can react with various nucleophiles, leading to a wide array of derivatives. smolecule.com For instance, the reaction of fumaraldehyde bis(dimethyl acetal) with trithione results in a disubstituted thione, which can be further converted to an oxo compound. mdpi.com However, attempts to hydrolyze the acetal (B89532) groups to yield the corresponding dialdehyde (B1249045) have been reported to be challenging. mdpi.com
A notable example of a nucleophilic addition is the Michael addition (conjugate addition). In a reaction with 2-aminothiophenol, the sulfur atom, a soft nucleophile, adds to the fumaraldehyde in a 1,4-fashion. medjchem.commedjchem.com This is followed by an intramolecular condensation to form a benzothiazine system. medjchem.com This type of addition is not favored for hard nucleophiles like amino or hydroxyl groups. medjchem.commedjchem.com
Redox Chemistry of Fumaraldehyde
The presence of aldehyde functional groups allows fumaraldehyde to participate in both oxidation and reduction reactions, further expanding its synthetic utility. thieme-connect.com
Oxidative Transformations to Carboxylic Acids and Other Products
Fumaraldehyde can be oxidized to carboxylic acids. smolecule.com Common oxidizing agents like potassium permanganate (B83412) can convert fumaraldehyde to formic acid or even carbon dioxide and water depending on the reaction conditions. The oxidation of aldehydes to carboxylic acids is a common transformation in organic chemistry and can be achieved using various reagents, including potassium dichromate(VI) in the presence of dilute sulfuric acid. rsc.orgorganic-chemistry.orglibretexts.orgchemguide.co.uk The aldehyde is typically heated under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.orgchemguide.co.uk Recent research has also focused on greener methods, such as light-promoted oxidation using atmospheric oxygen. rsc.org In some cases, over-hydrolysis of fumaraldehyde precursors can lead to degradation and the formation of formic acid.
| Oxidizing Agent | Product(s) |
| Potassium permanganate | Formic acid, Carbon dioxide, Water |
| Potassium dichromate(VI) / H2SO4 | Carboxylic Acid |
Reductive Pathways to Diols and Saturated Aldehydes
Fumaraldehyde can be reduced to form diols or saturated aldehydes. Using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, fumaraldehyde can be reduced to butane-2,3-diol. The reduction of diketones is a standard method for preparing diols. chemistrysteps.com
Cycloaddition Reactions Involving Fumaraldehyde
Cycloaddition reactions are chemical reactions where two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orglibretexts.org Fumaraldehyde can participate in such reactions, for instance, acting as a dienophile in Diels-Alder reactions due to its carbon-carbon double bond. smolecule.com The Diels-Alder reaction is a [4+2] cycloaddition that is highly useful for forming six-membered rings. wikipedia.orglibretexts.org The presence of electron-withdrawing aldehyde groups on the double bond of fumaraldehyde enhances its reactivity as a dienophile. libretexts.org There have been studies on various cycloaddition reactions, including those involving arynes and enoldiazo compounds, which highlight the broad scope of this reaction class in organic synthesis. novapublishers.comrsc.org
Diels-Alder Reactivity and Cycloadduct Formation
Fumaraldehyde's conjugated system, consisting of a C=C double bond and two C=O double bonds, allows it to participate in Diels-Alder reactions, a powerful class of pericyclic reactions for forming six-membered rings. wikipedia.org It can function as either the 4π-electron component (the diene) or the 2π-electron component (the dienophile), depending on the reaction partner.
As a conjugated diene, fumaraldehyde can react with various dienophiles to form substituted cyclohexene (B86901) derivatives. smolecule.com The reaction involves the [4+2] cycloaddition of the diene system with an alkene or alkyne. wikipedia.orgorganic-chemistry.org Conversely, the electron-withdrawing nature of the two aldehyde groups activates the C=C double bond, making fumaraldehyde an effective dienophile for reactions with electron-rich dienes. libretexts.org The rate of Diels-Alder reactions is significantly increased when the dienophile possesses electron-withdrawing groups like aldehydes. organic-chemistry.orglibretexts.org
A notable variant is the hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile. wikipedia.org Carbonyl groups can act as the dienophile (an oxo-Diels-Alder reaction), reacting with a diene to form a dihydropyran ring. wikipedia.org Research has shown that intermediates derived from the cycloaddition of oxygen with furan (B31954) can be converted to fumaraldehydic acid, showcasing a sequential reaction pathway involving a hetero-Diels-Alder step. masterorganicchemistry.com
Specific studies have utilized protected forms of fumaraldehyde to achieve controlled cycloadditions. For instance, fumaraldehyde monodimethyl acetal has been employed in intramolecular Diels-Alder (IMDA) reactions. In one synthesis, the acetal was reacted with a lithiated species at low temperatures to generate a precursor that, upon heating, underwent an IMDA reaction to yield a complex cycloadduct. wikipedia.org This highlights the utility of fumaraldehyde derivatives in constructing intricate molecular architectures.
The table below summarizes key aspects of fumaraldehyde's participation in Diels-Alder reactions.
| Role of Fumaraldehyde | Reaction Type | Typical Partner | Product Class | Reference |
| Diene | [4+2] Cycloaddition | Alkene/Alkyne (Dienophile) | Cyclohexene Derivatives | smolecule.com |
| Dienophile | [4+2] Cycloaddition | Electron-rich Diene | Substituted Cyclohexenes | organic-chemistry.orglibretexts.org |
| Dienophile (Carbonyl) | oxo-Diels-Alder | Diene | Dihydropyran Derivatives | wikipedia.org |
| Precursor | Intramolecular Diels-Alder | Internal Diene | Fused Ring Systems | wikipedia.org |
Condensation and Polymerization Behavior of Fumaraldehyde
The presence of two aldehyde functional groups makes fumaraldehyde highly susceptible to condensation and polymerization reactions. smolecule.comontosight.ai Condensation reactions involve the combination of two molecules to form a larger single molecule, often with the elimination of a small molecule like water. libretexts.org Aldehydes are well-known to undergo such reactions, for example with phenols, to form resinous materials. google.comrsc.org
Fumaraldehyde's reactivity leads to a tendency to polymerize, which can present challenges for its storage and handling. ontosight.ai The polymerization process can occur through various mechanisms initiated by the reactive aldehyde groups. This reactivity is harnessed in industrial applications for the production of specialized polymers and resins. smolecule.comontosight.ai The resulting polymers can possess unique properties due to the incorporation of the unsaturated dialdehyde structure into the polymer backbone.
While detailed mechanistic studies specifically on the homopolymerization of fumaraldehyde are not extensively documented in readily available literature, the general principles of aldehyde polymerization apply. These reactions can be catalyzed by acids or bases and proceed via aldol-type condensation pathways, where enolates formed from one aldehyde molecule attack the carbonyl group of another, leading to chain growth. The bifunctional nature of fumaraldehyde allows for the formation of cross-linked or linear polymers. In one study, a derivative of fumaraldehyde, fumaraldehyde 2-hydroxyethyl ester (FA-2HE), was identified as a degradation product from the polymerization of 2-hydroxyethyl sorbate (B1223678) (HES) with oxygen, indicating the dialdehyde's involvement in complex polymer chemistries. rsc.org
Fundamental Mechanistic Investigations of Fumaraldehyde's Electrophilic and Nucleophilic Sites
The reactivity of fumaraldehyde is fundamentally governed by the electronic nature of its functional groups. The molecule possesses distinct electrophilic and nucleophilic sites that dictate its interaction with other reagents.
The primary electrophilic sites are the carbonyl carbons of the two aldehyde groups. nih.gov The significant difference in electronegativity between carbon and oxygen results in a polarized C=O bond, where the oxygen atom withdraws electron density, leaving the carbonyl carbon electron-deficient and thus highly susceptible to attack by nucleophiles. libretexts.orglibretexts.org This electrophilic character is the basis for the most common reactions of aldehydes, including nucleophilic addition. smolecule.comkhanacademy.org
The general mechanism for nucleophilic addition to one of fumaraldehyde's carbonyl groups involves the following steps:
A nucleophile attacks the electrophilic carbonyl carbon. libretexts.org
The π-bond of the carbonyl group breaks, and the electron pair moves to the electronegative oxygen atom. libretexts.org
This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org
Protonation of the alkoxide by a weak acid (like water or alcohol) yields an alcohol. libretexts.org
This reactivity allows fumaraldehyde to form covalent bonds with a wide range of biological and chemical nucleophiles.
While the carbonyl carbons are strongly electrophilic, the carbonyl oxygen atoms act as nucleophilic sites. youtube.com The lone pairs of electrons on the oxygen atoms can attack electrophiles, such as a proton (H+) in acid-catalyzed reactions. libretexts.orgyoutube.com Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it even more reactive towards weak nucleophiles.
The Hard and Soft Acids and Bases (HSAB) theory can be applied to understand the selectivity of these interactions. Hard electrophiles, like the carbonyl carbon of fumaraldehyde, preferentially react with hard nucleophiles, such as primary amines. nih.gov This framework helps predict the types of adducts fumaraldehyde is likely to form.
The interplay between these electrophilic and nucleophilic centers is central to fumaraldehyde's role as a versatile building block in organic synthesis.
| Site in Fumaraldehyde | Electronic Character | Description | Reacts With | Reference |
| Carbonyl Carbon | Electrophilic | Electron-deficient due to polarization of the C=O bond. | Nucleophiles (e.g., amines, alcohols, carbanions) | nih.govlibretexts.orglibretexts.org |
| Carbonyl Oxygen | Nucleophilic | Electron-rich due to lone pairs. | Electrophiles (e.g., protons) | libretexts.orgyoutube.com |
| C=C Double Bond | Electrophilic | Activated by adjacent electron-withdrawing aldehyde groups. | Nucleophiles (in Michael addition), Dienes (in Diels-Alder) | organic-chemistry.orglibretexts.org |
Advanced Applications of Fumaraldehyde in Chemical Synthesis and Materials Science
Fumaraldehyde as a Key Building Block in Complex Organic Synthesis
The structure of fumaraldehyde makes it an exceptionally useful precursor in organic synthesis. ontosight.ai The two aldehyde groups can undergo a variety of transformations, including nucleophilic additions and condensation reactions, while the double bond can participate in cycloadditions, such as the Diels-Alder reaction. smolecule.com This multi-faceted reactivity is harnessed by chemists to construct complex molecular architectures from a relatively simple starting material. smolecule.com
Multistep synthesis involves a sequence of chemical reactions to convert a readily available starting material into a more complex target molecule. littleflowercollege.edu.in Fumaraldehyde and its protected forms, such as fumaraldehyde bis(dimethyl acetal), serve as critical intermediates in these extended synthetic pathways. myskinrecipes.comnih.gov A notable example is in the catalytic, enantioselective formal total synthesis of aspergillide B, a bioactive natural product. nih.gov In this synthesis, fumaraldehyde dimethyl acetal (B89532) is used as a key substrate for a zinc-ProPhenol catalyzed asymmetric alkyne addition, demonstrating the aldehyde's utility in building chiral centers within a complex molecule. nih.govscispace.com The reaction's efficiency, using just one equivalent of the alkyne, highlights the strategic advantage of employing fumaraldehyde-derived intermediates. nih.gov
Another documented use involves the aerobic oxidation of a diol to produce fumaraldehyde as an intermediate in the multi-step synthesis of 7-substituted anthra[2,3-b]thiophene (B15350492) derivatives. worktribe.com These examples underscore how fumaraldehyde can be strategically introduced and transformed within a longer synthetic sequence to achieve a desired, often complex and functionalized, final product.
Table 1: Examples of Multistep Synthesis Involving Fumaraldehyde Intermediates
| Target Molecule/Class | Fumaraldehyde Derivative Used | Key Reaction Type | Research Finding |
|---|---|---|---|
| Aspergillide B (Formal Synthesis) | Fumaraldehyde dimethyl acetal | Asymmetric alkyne addition | Enabled the efficient construction of a late-stage synthetic intermediate with high diastereoselectivity (90% de). nih.gov |
| 7-substituted anthra[2,3-b]thiophene derivatives | Fumaraldehyde (generated in situ) | Aerobic oxidation | Fumaraldehyde was formed as a key intermediate via oxidation of the corresponding diol. worktribe.com |
Derivatization is the process of chemically modifying a compound to make it suitable for a specific analytical purpose or to introduce a new functional group, often by masking existing reactive sites. gnomio.com In the context of fumaraldehyde, derivatization is crucial for controlling its reactivity. Due to the high reactivity of its two aldehyde groups, fumaraldehyde is often handled in a protected form, most commonly as fumaraldehyde bis(dimethyl acetal) . myskinrecipes.comnordmann.globalsigmaaldrich.com This acetal derivative effectively "masks" the aldehyde functionalities, preventing them from reacting while transformations are carried out on other parts of the molecule.
This protection strategy is a cornerstone of its use in multistep synthesis. For instance, the monoacetal of fumaraldehyde can be used in Grignard reactions to introduce a substituent, with the aldehyde being regenerated in a subsequent step through hydrolysis. This selective deprotection allows for the stepwise introduction of different functional groups. Furthermore, the reaction of fumaraldehyde (often generated in situ) with other molecules can lead to novel derivatives. Research has shown that oxidation of a β-aziridinyl alcohol can lead to the formation of unusual imine derivatives of fumaraldehyde, demonstrating a pathway to introduce nitrogen-containing functionalities. tandfonline.com
Multistep Synthesis of Functionalized Organic Molecules
Contributions of Fumaraldehyde to Polymer Chemistry and Materials Science
Fumaraldehyde's bifunctional nature, possessing two aldehyde groups, makes it a valuable component in polymer chemistry. ontosight.aismolecule.com These groups can react with other monomers to form larger polymer chains or act as cross-linking agents to connect existing polymer chains, significantly altering the material's properties. ontosight.ai Its derivatives are noted for their role in producing specialized polymers with unique characteristics for industrial applications. myskinrecipes.com
The integration of reactive molecules like fumaraldehyde into polymer structures is a key strategy for enhancing material properties. The aldehyde groups can participate in polymerization reactions, allowing the fumaraldehyde unit to be incorporated directly into a polymer's backbone. This incorporation can influence properties such as thermal stability, rigidity, and chemical resistance. The conjugated double bond within the fumaraldehyde motif can also be exploited. For example, the presence of the fumaraldehyde motif has been noted in the context of developing semiconducting polymers, where the electronic properties of the conjugated system are of primary interest. recercat.cat By modifying polymer surfaces or integrating monomers like fumaraldehyde into the bulk material, properties such as adhesion, barrier performance, and conductivity can be precisely controlled and enhanced. scitechnol.com
Fumaraldehyde and its related compound, fumaraldehydic acid, serve as intermediates or precursors in the manufacturing of various resins and plastics. ontosight.ai The ability of its two aldehyde groups to undergo condensation reactions with compounds like phenols or ureas is the basis for the formation of thermosetting resins. These reactions create a rigid, three-dimensional cross-linked network, resulting in materials with high durability and thermal resistance. The versatility of fumaraldehyde allows it to be a building block in the development of new polymeric materials, contributing to the wide array of plastic resins and polyurethane precursors available for various industries. ontosight.aiamericanchemistry.com
Table 2: Fumaraldehyde in Materials Science
| Application Area | Role of Fumaraldehyde | Resulting Material/Property |
|---|---|---|
| Polymer Architectures | Monomer / Cross-linker | Enhanced thermal stability, rigidity; potential for semiconducting properties. recercat.cat |
Integration into Polymer Architectures for Property Enhancement
Strategic Use of Fumaraldehyde in Agrochemical and Pharmaceutical Intermediate Production
The reactivity of fumaraldehyde and its derivatives makes them valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. ontosight.aismolecule.commyskinrecipes.com Many biologically active compounds, including active pharmaceutical ingredients (APIs) and pesticides, feature complex heterocyclic structures, and intermediates derived from fumaraldehyde can be key building blocks for constructing these scaffolds. myskinrecipes.comnordmann.globalontosight.aiijpras.com
Fumaraldehyde bis(dimethyl acetal) is explicitly cited as an intermediate used in organic synthesis within the pharmaceutical industry to produce complex molecules with potential therapeutic effects. nordmann.global The synthesis of many drugs involves multiple steps, where versatile intermediates that can undergo various chemical transformations are highly prized. nih.govmdpi.com Similarly, in the agrochemical sector, there is a constant need for new active ingredients to combat pests and plant diseases. mdpi.com Fumaraldehyde derivatives provide a platform for developing novel pesticides and herbicides. myskinrecipes.com The development of diamide (B1670390) insecticides, for example, showcases the importance of structural modification of key skeletons to create effective agrochemicals. mdpi.com While not a direct precursor in all cases, the types of reactions and structures accessible from fumaraldehyde are highly relevant to the synthesis of such complex target molecules. chimia.ch
Theoretical and Computational Studies on Fumaraldehyde Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic profiles of their reactions. ua.pt These methods have been applied to fumaraldehyde to explore its stability, isomerization, and reaction pathways.
Density Functional Theory (DFT) has proven to be a particularly valuable method for studying fumaraldehyde due to its balance of computational cost and accuracy. kaust.edu.sa DFT calculations have been employed to compare the thermodynamic stability of fumaraldehyde (the trans isomer of but-2-enedial) with its cis isomer, malealdehyde (B1233635).
A theoretical study using DFT with the B3LYP functional and the 6-311++G(d,p) basis set revealed that fumaraldehyde is more thermodynamically stable than malealdehyde in both the gas phase and in various solvents. researchgate.net This increased stability is attributed to reduced steric strain in the trans configuration. researchgate.net The study also investigated the rotational barrier between the two isomers. researchgate.net The optimized structures of fumaraldehyde and malealdehyde belong to the C2h and C2v point groups, respectively. researchgate.net
Further DFT calculations have been used to explore the reaction mechanisms of aldehydes, providing insights that are applicable to fumaraldehyde. For instance, studies on the reaction of primary amines with aldehydes show that the reaction can lead to different products depending on the conditions, with the nucleophilic attack on a protonated aldehyde favoring the formation of a protonated Schiff base. chemrxiv.org Such insights are crucial for understanding the potential reactions of fumaraldehyde in various chemical and biological environments. Computational modeling with DFT can also be used to predict transition states, for example, in the reduction of α,β-unsaturated aldehydes, which can help in selecting appropriate reducing agents. nih.gov
Table 1: Calculated Energy Differences and Rotational Barriers for Fumaraldehyde/Malealdehyde System
| Parameter | Method | Gas Phase (kcal/mol) |
|---|---|---|
| Energy Difference (ΔE) | DFT/B3LYP | > Rotational Barrier |
| Rotational Barrier (B1) | DFT/B3LYP | < Energy Difference |
| Energy Difference (ΔE) | MP2 | Varies |
Data sourced from a theoretical study on malealdehyde and fumaraldehyde. researchgate.net ΔE is the energy difference between malealdehyde and fumaraldehyde. B1 is the rotational barrier from malealdehyde to the transition state.
Potential energy surface (PES) mapping is a computational technique used to visualize the energy of a molecule as a function of its geometry, providing a landscape of possible reaction pathways. researchgate.netcopernicus.org For fumaraldehyde, PES mapping has been used to understand its formation in complex reaction environments.
In a study on the low-temperature oxidation of tetrahydrofuran (B95107), fumaraldehyde was tentatively identified as a product. nih.gov A computed partial PES using the CBS-QB3 composite method was constructed to explore the decomposition of an unsaturated hydroperoxide intermediate. This PES mapping identified two transition states for the loss of a water molecule (H₂O). The lower energy pathway leads to the formation of either cis- or trans-fumaraldehyde, with the trans conformation (fumaraldehyde) being 4.3 kcal/mol lower in energy than the cis conformation (malealdehyde). nih.gov This finding provides a mechanistic basis for the preferential formation of fumaraldehyde in this reaction system.
Table 2: Relative Energies from Potential Energy Surface Mapping of Unsaturated Hydroperoxide Decomposition
| Species/State | Relative Energy (kcal/mol) |
|---|---|
| Transition State 1 (Higher Energy) | ~5 kcal/mol higher than TS2 |
| Transition State 2 (Lower Energy) | Lower energy pathway |
| trans-Fumaraldehyde | -4.3 |
| cis-Fumaraldehyde | 0 |
Energies are relative to the cis-fumaraldehyde product. Data is from a computational study on tetrahydrofuran oxidation. nih.gov
Density Functional Theory (DFT) Applications
Molecular Dynamics Simulations of Fumaraldehyde Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govrsc.org While MD simulations are widely used to investigate the behavior of biomolecules and materials, specific MD studies focusing solely on fumaraldehyde are not extensively reported in the reviewed scientific literature. However, MD simulations of related systems, such as other aldehydes or molecules with similar functional groups, can provide analogous insights. For example, MD simulations have been used to study the distribution of lipid aldehydes in membranes, revealing how their structure influences their location within different membrane domains. nih.gov Such studies highlight the potential of MD to probe the interactions of fumaraldehyde with complex biological structures.
Analytical and Spectroscopic Characterization Techniques in Fumaraldehyde Research
Chromatographic Methodologies for Fumaraldehyde Analysis
Chromatographic techniques are essential for separating fumaraldehyde from complex mixtures, assessing its purity, and monitoring the progress of reactions.
Gas chromatography (GC) is a powerful tool for the analysis of volatile compounds and is particularly useful for assessing the stability of fumaraldehyde solutions and detecting volatile byproducts. Due to fumaraldehyde's high reactivity and volatility, direct analysis can be challenging. Therefore, derivatization is often employed to convert it into a more stable and less polar compound suitable for GC analysis. drawellanalytical.comshimadzu.com A common derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazone derivatives. shimadzu.com These derivatives can then be separated and quantified using a GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). shimadzu.comtandfonline.com
Stability studies of fumaraldehyde can utilize GC to track its degradation over time, especially under conditions such as basic pH where it is known to be unstable. The monitoring of volatile byproducts by GC provides crucial information for optimizing storage conditions, such as maintaining an inert atmosphere and low temperatures (-20°C). For instance, the purity of fumaraldehyde bis(dimethyl acetal), a common precursor, is often assessed by GC. ebay.com
Table 1: GC Parameters for Analysis of Aldehyde Derivatives
| Parameter | Condition | Reference |
| Column | HP-5 MS (15 m x 0.25 mm, 0.25 µm) | tandfonline.com |
| Carrier Gas | Helium (0.7 ml/min) | tandfonline.com |
| Temperature Program | 100°C to 290°C (10°C/min) | tandfonline.com |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | tandfonline.com |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of fumaraldehyde and its non-volatile derivatives. researchgate.netresearchgate.net Similar to GC, derivatization is a common strategy to enhance detection and separation. nih.gov Reagents like DNPH are frequently used to create derivatives that can be readily detected by UV-Vis or mass spectrometry detectors. researchgate.netnih.gov
HPLC methods have been developed for the simultaneous determination of various aldehydes, including derivatives of fumaraldehyde, in different matrices. researchgate.netnih.gov These methods are crucial for studying the formation of fumaraldehyde in food products and biological systems. nih.gov Chiral HPLC is specifically employed to validate the asymmetric synthesis of fumaraldehyde derivatives, confirming the enantiomeric purity of the products. The choice of stationary phase, mobile phase composition, and detector is critical for achieving optimal separation and sensitivity. researchgate.netresearchgate.netnih.gov
Gas Chromatography (GC) for Purity and Volatile Byproduct Monitoring
Mass Spectrometry for Molecular Identification and Integrity
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of fumaraldehyde and its reaction products. It is often coupled with chromatographic techniques like GC-MS and LC-MS to provide both separation and identification capabilities. tandfonline.comnih.gov
High-resolution mass spectrometry (HRMS) is highly recommended to confirm the molecular integrity of synthesized fumaraldehyde. HRMS provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental formula of a compound. uni-rostock.debioanalysis-zone.com This level of precision is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. bioanalysis-zone.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes before they enter the mass analyzer. nih.govunivie.ac.at Fourier transform ion cyclotron resonance mass spectrometers (FT-ICR MS) and Orbitraps are examples of instruments capable of ultra-high resolution. uni-rostock.de
Table 2: Key Mass Spectrometry Data for Fumaraldehyde
| Property | Value | Reference |
| Molecular Formula | C₄H₄O₂ | nih.gov |
| Molecular Weight | 84.07 g/mol | nih.gov |
| Exact Mass | 84.021129366 Da | nih.gov |
| Monoisotopic Mass | 84.021129366 Da | nih.gov |
Advanced Spectroscopic Characterization of Fumaraldehyde
Spectroscopic methods provide detailed information about the molecular structure and bonding within the fumaraldehyde molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fumaraldehyde and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer valuable insights into the connectivity and chemical environment of the atoms in the molecule.
¹H-NMR spectra of fumaraldehyde would be expected to show distinct signals for the aldehydic protons and the vinylic protons. researchgate.net The coupling constants between the vinylic protons are indicative of the trans stereochemistry of the double bond. For fumaraldehyde's precursor, fumaraldehyde bis(dimethyl acetal), the proton NMR spectrum confirms its structure. ebay.com
¹³C-NMR spectroscopy provides information on the different carbon environments. The carbonyl carbons of the aldehyde groups are typically observed at a characteristic downfield shift (around 190-200 ppm). The vinylic carbons also have distinct chemical shifts. Spectral data for related compounds and derivatives, such as fumaraldehydic acid and fumaraldehyde bis(dimethyl acetal), are available and serve as a reference for the characterization of fumaraldehyde itself. spectrabase.comguidechem.com
Table 3: Predicted and Experimental NMR Data for Fumaraldehyde and its Derivatives
| Compound | Nucleus | Predicted/Experimental Chemical Shift (ppm) | Reference |
| Fumaraldehyde | ¹H | Predicted spectrum available | researchgate.net |
| Fumaraldehyde bis(dimethyl acetal) | ¹³C | Available experimental spectra | spectrabase.com |
| Fumaraldehydic acid | ¹³C | Predicted spectrum available | guidechem.com |
| Fumaraldehydic acid | ¹H | Predicted spectrum available | guidechem.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This method is particularly valuable for kinetic studies because the absorbance of a sample is directly proportional to the concentration of the light-absorbing species, a relationship described by the Beer-Lambert law. thermofisher.com By monitoring the change in absorbance at a specific wavelength over time, the rate of a chemical reaction can be determined. ntnu.no This allows for the calculation of rate constants and provides insights into reaction mechanisms. thermofisher.com
The structure of fumaraldehyde, which contains a system of conjugated double bonds (an alkene and two carbonyl groups), makes it an ideal candidate for UV-Vis analysis. This conjugation gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions, that occur within the UV-Vis range.
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like fumaraldehyde, these transitions are shifted to longer wavelengths compared to non-conjugated systems.
n → π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding orbital (the lone pair on the oxygen atoms) to a π* antibonding orbital.
By selecting a wavelength corresponding to a strong absorption band of fumaraldehyde, its consumption during a reaction can be monitored. Conversely, if a product has a unique absorption feature, its formation can be tracked. This makes UV-Vis spectroscopy a powerful tool for studying the kinetics of reactions involving fumaraldehyde, such as its degradation, polymerization, or participation in cycloaddition reactions. The rate law and reaction order can be determined by plotting the change in concentration (derived from absorbance) versus time. thermofisher.com
Table 1: Expected UV-Vis Absorption Bands for Fumaraldehyde This table outlines the probable electronic transitions for fumaraldehyde based on its conjugated structure. The exact λmax values can vary depending on the solvent used.
| Transition Type | Chromophore | Expected Wavelength (λmax) Range (nm) | Intensity |
| π → π | C=C-C=O (Conjugated System) | 210 - 250 | High |
| n → π | C=O (Carbonyl) | 300 - 350 | Low |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present within a molecule. thermofisher.com The method works by passing infrared radiation through a sample; specific frequencies of this radiation are absorbed by the molecule, corresponding to the vibrational energies of its covalent bonds. upi.edu These absorptions act as a molecular "fingerprint," allowing for detailed structural analysis. upi.edu
For fumaraldehyde, FTIR analysis can confirm the presence of its key structural features: the aldehyde groups and the trans-disubstituted alkene. Each of these groups has characteristic vibrational modes (stretching and bending) that absorb at predictable wavenumber regions. libretexts.org
Key expected absorptions for fumaraldehyde include:
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aldehyde. Due to conjugation with the C=C double bond, this peak is expected at a slightly lower frequency than that of a saturated aldehyde. libretexts.org
Aldehydic C-H Stretch: This is a distinctive feature of aldehydes, typically appearing as a pair of weak to medium bands. One band is observed around 2850 cm⁻¹ and the other near 2750 cm⁻¹.
C=C Stretch: The stretching vibration of the carbon-carbon double bond. In a trans-symmetrical molecule like fumaraldehyde, this absorption may be weak or absent due to a lack of a significant change in dipole moment during the vibration.
Vinylic C-H Stretch: The stretching of the C-H bonds on the alkene, which occurs at a higher frequency than for C-H bonds in alkanes.
Trans C-H Bend: A strong and diagnostically significant out-of-plane bending vibration that is characteristic of trans-disubstituted alkenes.
Table 2: Characteristic FTIR Absorption Frequencies for Fumaraldehyde This table details the primary functional groups of fumaraldehyde and their expected vibrational frequencies in an IR spectrum.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aldehyde (C=O) | Stretch (Conjugated) | 1705 - 1680 | Strong |
| Aldehyde (C-H) | Stretch | 2900 - 2800 and 2775 - 2700 | Weak to Medium |
| Alkene (C=C) | Stretch (trans) | 1675 - 1665 | Weak to Medium (Potentially Inactive) |
| Alkene C-H (Vinylic) | Stretch | 3100 - 3010 | Medium |
| Alkene C-H (Vinylic) | Out-of-Plane Bend (trans) | 980 - 960 | Strong |
Catalytic Investigations in Fumaraldehyde Chemistry
Development of Catalytic Systems for Fumaraldehyde Synthesis and Transformation
The synthesis and transformation of fumaraldehyde are frequently accomplished through catalytic routes that offer efficiency and control. A primary method for its synthesis involves the hydrolysis of its precursor, fumaraldehyde bis(dimethyl acetal) (FDMA). This process serves as a key example of catalyst development for producing fumaraldehyde.
Acid catalysts are instrumental in this hydrolysis. A notable system employs Amberlyst® 15, a solid sulfonic acid resin, which functions as a heterogeneous catalyst. nih.gov The reaction proceeds by sequentially removing the dimethyl acetal (B89532) protecting groups. The initial partial hydrolysis yields a monoacetal intermediate, which can then be fully hydrolyzed to fumaraldehyde under more stringent acidic conditions. This catalytic approach is efficient enough for industrial-scale applications, where continuous-flow reactors with immobilized Amberlyst® catalysts are used to improve reaction kinetics.
Another synthetic strategy involves a Grignard reaction. In this multi-step approach, the fumaraldehyde monoacetal is treated with a Grignard reagent, such as 1-bromopentane, followed by oxidation of the resulting intermediate with pyridinium (B92312) chlorochromate (PCC) to generate a substituted fumaraldehyde derivative. nih.gov
Table 1: Catalytic Synthesis of Fumaraldehyde via FDMA Hydrolysis
| Parameter | Details | Source(s) |
|---|---|---|
| Precursor | Fumaraldehyde bis(dimethyl acetal) (FDMA) | |
| Catalyst | Amberlyst® 15 (sulfonic acid resin) | nih.gov |
| Catalyst Loading | 5–10 wt% | |
| Solvent | Aqueous methanol (B129727) (1:1 v/v) | |
| Temperature | 60–80°C |
| Yield | ~75–85% | |
Once synthesized, fumaraldehyde's dual aldehyde groups and carbon-carbon double bond allow it to be transformed into a variety of other molecules through catalysis. smolecule.com Catalytic reduction, for instance, can yield corresponding alcohols, while catalytic oxidation can produce dicarboxylic acids. These transformations underscore the role of catalysts in modifying fumaraldehyde for the synthesis of more complex molecules. smolecule.com
Fumaraldehyde as a Substrate in Homogeneous and Heterogeneous Catalysis
Fumaraldehyde's reactivity makes it a valuable substrate in both homogeneous and heterogeneous catalytic systems. The distinction between these two types of catalysis lies in the phase of the catalyst relative to the reactants. chemguide.co.uk
Homogeneous Catalysis : The catalyst and reactants exist in the same phase, typically a liquid solution. libretexts.orguomustansiriyah.edu.iq This allows for maximum interaction between the catalyst and the substrate, often leading to high selectivity and activity under mild conditions. ethz.cheolss.net
Heterogeneous Catalysis : The catalyst is in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. britannica.comsenecalearning.com A major advantage is the ease of separating the catalyst from the product mixture, which simplifies purification and allows for catalyst recycling. eolss.net
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Source(s) |
|---|---|---|---|
| Phase | Same phase as reactants | Different phase from reactants | chemguide.co.uk |
| Catalyst Separation | Often difficult and expensive | Generally straightforward | ethz.cheolss.net |
| Reaction Conditions | Typically mild temperatures | Often requires higher temperatures | ethz.ch |
| Selectivity | Generally high | Can be lower due to varied active sites | ethz.cheolss.net |
| Active Sites | Well-defined, uniform | Often poorly defined, non-uniform | ethz.ch |
In the context of fumaraldehyde chemistry, both types are utilized.
The synthesis of fumaraldehyde via the hydrolysis of FDMA using the solid resin Amberlyst® 15 is a clear example of heterogeneous catalysis . Here, the solid catalyst facilitates the reaction of the dissolved acetal. Similarly, the catalytic hydrogenation of fumaraldehyde derivatives often employs solid metal catalysts like platinum or palladium on a support, another instance of heterogeneous catalysis. researchgate.net
While specific examples for fumaraldehyde are less commonly detailed in introductory literature, transformations like hydroformylation or certain types of selective hydrogenations often use homogeneous catalysts . For example, rhodium-based complexes dissolved in the reaction solvent are widely used for the hydrogenation of unsaturated compounds. researchgate.net Such systems could theoretically be applied to selectively hydrogenate one of fumaraldehyde's functional groups.
Mechanistic Understanding of Catalyst-Fumaraldehyde Interactions and Selectivity
The mechanism of how a catalyst interacts with fumaraldehyde is fundamental to controlling the reaction's outcome. This is particularly important for a molecule like fumaraldehyde, which has multiple reactive sites: two aldehyde groups (C=O) and a carbon-carbon double bond (C=C).
Catalyst selectivity is the ability of a catalyst to preferentially guide a reaction toward a desired product, minimizing the formation of byproducts. shell.com In the case of a catalytic hydrogenation of fumaraldehyde, different catalysts could yield different products:
Selective hydrogenation of one or both aldehyde groups to form alcohols.
Selective hydrogenation of the carbon-carbon double bond.
Complete hydrogenation of all unsaturated groups.
The interaction between the catalyst and fumaraldehyde is driven by molecular forces. Studies on the interaction of other aldehydes with active molecules show that hydrogen bonds and hydrophobic interactions are key driving forces. nih.gov The process often involves the formation of a catalyst-substrate complex as a crucial step. nih.gov In this complex, the fumaraldehyde molecule is held at the catalyst's active site in a specific orientation.
This binding can occur through:
Coordination : The oxygen atoms of the aldehyde groups can coordinate to a metal center in a catalyst.
Hydrogen Bonding : Interactions between the aldehyde groups and the catalyst or its supporting material. nih.gov
π-Interactions : The carbon-carbon double bond can interact with the catalyst's surface or metal orbitals.
Advanced catalytic systems use sophisticated structures to control these interactions precisely. For example, supramolecular cage catalysts can create a confined environment around the substrate. mdpi.comtum.de This "confinement effect" can force the fumaraldehyde molecule into a specific conformation, exposing only one reactive site to the catalytic center and thereby achieving very high selectivity. mdpi.com Molecular dynamics simulations and spectroscopic techniques are used to study these interactions, revealing how the binding modes and the stability of the catalyst-fumaraldehyde complex dictate the reaction pathway and its ultimate products. nih.gov
Chemical Interactions of Fumaraldehyde with Biological Systems
Reactivity with Nucleophilic Sites on Biomolecules
The core of fumaraldehyde's biological activity lies in the electrophilicity of its aldehyde carbons, which readily react with nucleophilic groups found in biomolecules. nih.gov This reactivity can lead to the formation of covalent adducts, potentially altering the structure and function of these molecules. Key nucleophilic targets within biological systems include the sulfhydryl group of cysteine and the amine functionalities of lysine (B10760008), histidine, and the N-terminal amino acids of proteins. nih.govmdpi.com The reactivity is influenced by factors such as the nucleophilicity of the target site and steric accessibility. mdpi.com
Fumaraldehyde is known to react with proteins, forming stable adducts that can lead to protein cross-linking and functional changes. researchgate.net Studies on its stereoisomer, cis-2-butene-1,4-dial (BDA), a metabolite of the hepatotoxicant furan (B31954), show that it reacts with lysine residues on proteins to form pyrrolin-2-one adducts. researchgate.net Further reactions can occur with glutathione (B108866) (GSH) to create more complex cross-links involving both GSH and lysine residues. researchgate.net
Bovine Serum Albumin (BSA) is a common model protein for studying the interactions of small molecules with proteins. researchgate.netrsc.org While detailed thermodynamic studies specifically on fumaraldehyde-BSA interactions are emerging, preliminary research has indicated that fumaraldehyde does interact with BSA, in a manner that may be similar to other reactive aldehydes like malondialdehyde (MDA). oup.com The interaction between MDA and BSA is complex, involving not just the formation of covalent adducts but also inducing oxidative damage and structural modifications to the protein. oup.com
To illustrate the typical parameters investigated in such interactions, the table below summarizes findings from studies on the binding of other aldehydes and small molecules to BSA. These studies utilize techniques like fluorescence quenching and molecular docking to characterize the binding affinity, identify binding sites, and determine the primary forces driving the interaction. researchgate.netnih.govplos.org
| Molecule | Binding Constant (Kb or Kq) | Number of Binding Sites (n) | Primary Binding Forces | Binding Site | Reference |
|---|---|---|---|---|---|
| Cuminaldehyde | Not explicitly quantified, but static quenching confirmed | ~1 | Van der Waals interactions, Hydrogen bonding | Site I | researchgate.net |
| Mebendazole | Value determined via Stern-Volmer equation | ~1 | Hydrophobic forces | Subdomain IIA (Site I) | nih.gov |
| 4-ethyl phenyl sulfate (B86663) (4-EPS) | 0.48 x 105 Lmol-1 | 1.1 | Hydrophobic, Hydrogen bond, van der Waals | Not specified, but one strong site | plos.org |
This table presents data from studies on molecules analogous to fumaraldehyde to demonstrate the types of biophysical data obtained from protein interaction studies.
Fumaraldehyde is itself a secondary product of lipid oxidation, formed from the degradation of polyunsaturated fatty acids. csic.esmdpi.com As a reactive carbonyl species, its primary interaction is with other food components and biomolecules, rather than other lipid oxidation products. csic.esresearchgate.net
A significant area of research is the interaction between fumaraldehyde and phenolic compounds. smolecule.com Phenolic compounds, which are abundant in many plant-based foods, can effectively "trap" reactive carbonyls like fumaraldehyde. researchgate.netnih.gov This interaction occurs rapidly under neutral or slightly basic conditions, leading to the formation of various carbonyl-phenol adducts. nih.gov This process is considered a protective mechanism, as it can prevent these reactive aldehydes from damaging other essential molecules like amino acids and proteins. researchgate.net
Studies on the reaction between 4-oxo-2-alkenals, including fumaraldehyde, and phenolic compounds like resorcinol (B1680541) have identified several types of adducts. nih.gov These adducts are often unstable and require stabilization for analysis, but their characterization provides insight into the trapping mechanism. researchgate.netnih.gov
| Adduct Class | General Structure/Description | Reference |
|---|---|---|
| Benzofuran-6-ols | Aromatic heterocyclic compounds formed via cyclization and dehydration reactions. | nih.gov |
| 2,3,3a,8a-tetrahydrofuro[2,3-b]benzofuran-2,6-diols | More complex, bicyclic structures resulting from further reactions between the initial adducts and another aldehyde molecule. | nih.gov |
| Chromane-2,7-diols | Heterocyclic compounds containing a dihydropyran ring fused to a benzene (B151609) ring. | nih.gov |
Adduct Formation with Proteins (e.g., Bovine Serum Albumin)
Mechanistic Frameworks for Fumaraldehyde-Induced Biomolecule Modification
The modification of biomolecules by fumaraldehyde proceeds through established chemical reaction mechanisms, primarily driven by the electrophilic character of its carbonyl groups and the conjugated C=C double bond. nih.gov
Two principal mechanisms are:
Schiff Base Formation: The aldehyde groups of fumaraldehyde can react with primary amine groups, such as the ε-amino group of lysine residues in proteins. mdpi.com This reaction proceeds via a carbinolamine intermediate, which then dehydrates to form a Schiff base (an imine). This covalent modification can alter protein structure and function. mdpi.com
Michael Addition: As an α,β-unsaturated aldehyde, fumaraldehyde is susceptible to nucleophilic attack at the β-carbon of its double bond. mdpi.com This conjugate addition, known as the Michael reaction, is particularly relevant for "soft" nucleophiles like the sulfhydryl group of cysteine. beyondbenign.org This reaction forms a stable carbon-sulfur bond, covalently attaching the aldehyde to the protein.
A more complex mechanism has been proposed for the cross-linking of proteins by fumaraldehyde's isomer, which involves both Michael addition and subsequent intramolecular cyclization reactions. researchgate.net The initial reaction with a cysteine residue is followed by a reaction with a nearby lysine residue, ultimately forming a stable, substituted pyrrole (B145914) cross-link that bridges different parts of the protein or different protein units. researchgate.net The formation of these covalent bonds and cross-links is a key mechanism through which fumaraldehyde can exert biological or toxic effects. researchgate.net
| Mechanism | Electrophilic Site on Fumaraldehyde | Typical Nucleophile | Resulting Bond/Adduct | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Carbonyl Carbon (C=O) | Primary Amine (e.g., Lysine) | Imine (C=N) | mdpi.com |
| Michael Addition | β-Carbon (C=C-C=O) | Thiol (e.g., Cysteine) | Thioether (C-S) | mdpi.comresearchgate.net |
| Pyrrole Cross-link Formation | Both Carbonyl and β-Carbon | Cysteine and Lysine | Substituted Pyrrole Ring | researchgate.net |
Stability, Storage, and Handling of Fumaraldehyde for Research Integrity
Factors Influencing Fumaraldehyde Stability (e.g., pH, Temperature, Atmosphere)
The stability of fumaraldehyde is not absolute and is significantly influenced by its chemical environment. Several factors, including pH, temperature, and the surrounding atmosphere, can promote its degradation and polymerization.
Evidence from synthetic procedures and stability studies highlights the compound's instability, particularly under basic conditions. The presence of two aldehyde groups and a carbon-carbon double bond in conjugation makes the molecule highly reactive. thieme-connect.de
pH: Fumaraldehyde is susceptible to degradation in both acidic and basic environments. Prolonged exposure to acidic conditions can lead to over-hydrolysis, resulting in the formation of formic acid. Conversely, basic conditions can also promote degradation. Studies on similar α,β-unsaturated aldehydes have shown that reactions and degradation can occur rapidly under neutral or slightly basic conditions. researchgate.net
Temperature: Elevated temperatures can negatively impact the stability of fumaraldehyde. Its high volatility means that purification often requires low-temperature distillation to prevent decomposition. For long-term preservation, storage at low temperatures, specifically -20°C, is recommended to minimize degradation and polymerization. mdpi.com The thermal decomposition of related unsaturated aldehydes is a known phenomenon. nih.gov
Atmosphere: Fumaraldehyde is sensitive to the atmosphere it is stored in. To prevent oxidative degradation, storage under an inert atmosphere, such as nitrogen (N₂) or argon, is advised. Like other α,β-unsaturated aldehydes, it is easily oxidized, and an inert atmosphere helps to preserve the compound's integrity. thieme-connect.de
Light: Exposure to light is another factor that can compromise the stability of fumaraldehyde and its derivatives. tcichemicals.com It is considered a light-sensitive reagent, and protection from light is crucial during storage and handling to prevent photochemical reactions that could lead to degradation or polymerization. thieme-connect.denih.gov
The following table summarizes the key factors that influence the stability of fumaraldehyde:
Table 1: Factors Affecting Fumaraldehyde Stability
| Factor | Influence on Stability | Recommended Conditions | Citation |
| pH | Unstable in both acidic and basic conditions. | Neutral pH is generally preferred for short-term handling. | researchgate.net |
| Temperature | Prone to decomposition and polymerization at higher temperatures. | Storage at -20°C is recommended for long-term stability. | mdpi.com |
| Atmosphere | Susceptible to oxidation. | Store under an inert atmosphere (e.g., Nitrogen, Argon). | thieme-connect.de |
| Light | Light-sensitive; exposure can induce degradation or polymerization. | Store in the dark or in amber-colored vials. | thieme-connect.detcichemicals.comnih.gov |
Best Practices for Storage and Handling in Laboratory Environments
To maintain the purity and reactivity of fumaraldehyde for research purposes, a strict protocol for its storage and handling must be followed. These practices are designed to mitigate the risks associated with its instability and reactivity.
Storage:
Temperature: Fumaraldehyde should be stored at a low temperature, with -20°C being the generally recommended condition for long-term storage. mdpi.com
Atmosphere: To prevent oxidation and other atmospheric reactions, it should be stored under an inert gas. thieme-connect.de
Container: Use tightly sealed, appropriate containers. For light-sensitive compounds like fumaraldehyde, amber glass vials or bottles are suitable to protect from light exposure. tcichemicals.comnih.gov
Segregation: Fumaraldehyde should be stored separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent accidental reactions. tcichemicals.comcornell.edu It falls under the category of reactive and flammable chemicals and should be stored in a designated area for such compounds. cornell.edu
Handling:
Ventilation: Due to its volatility and potential hazards associated with aldehydes, all handling of fumaraldehyde should be conducted in a well-ventilated area, preferably within a fume hood. windows.net
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times when handling the compound. windows.net
Inert Atmosphere Techniques: When handling the pure compound or preparing solutions for sensitive applications, it is best practice to use Schlenk techniques or a glove box to maintain an inert atmosphere. researchgate.net
Labeling: All containers holding fumaraldehyde must be clearly labeled with the chemical name, concentration, date of preparation, and appropriate hazard warnings. cornell.edu
Minimizing Exposure: Prepare solutions fresh whenever possible and minimize the time the compound is exposed to ambient conditions. Once a container is opened, it should be used as quickly as possible. windows.net
The following table provides a summary of best practices for the storage and handling of fumaraldehyde in a laboratory setting.
Table 2: Laboratory Storage and Handling of Fumaraldehyde
| Aspect | Best Practice | Rationale | Citation |
| Storage Temperature | Store at -20°C. | To minimize thermal degradation and polymerization. | mdpi.com |
| Storage Atmosphere | Store under an inert gas (e.g., N₂, Ar). | To prevent oxidation. | thieme-connect.de |
| Container | Tightly sealed, amber-colored containers. | To prevent exposure to air and light. | tcichemicals.comnih.gov |
| Chemical Segregation | Store away from incompatible chemicals (oxidizers, acids, bases). | To prevent hazardous reactions. | tcichemicals.comcornell.edu |
| Handling Location | Use a fume hood or other well-ventilated area. | To avoid inhalation of volatile and reactive vapors. | windows.net |
| Personal Protection | Wear safety goggles, gloves, and a lab coat. | To prevent skin and eye contact. | windows.net |
| Handling Technique | Employ inert atmosphere techniques for sensitive work. | To maintain compound integrity during manipulation. | researchgate.net |
| Labeling | Clearly label all containers with contents and hazards. | To ensure safety and proper identification. | cornell.edu |
Q & A
Q. What are the established synthetic routes for fumaraldehyde derivatives, and how are they characterized?
Fumaraldehyde derivatives, such as dimethyl acetals, are synthesized via protection of aldehyde groups. For instance, fumaraldehyde dimethyl acetal is prepared in one step from commercially available bis(dimethyl acetal) precursors using methods described by Coppola (1984) . Characterization typically involves NMR spectroscopy and mass spectrometry to confirm regioselectivity and purity. Grée et al. (1986) emphasize the use of monodimethyl acetal intermediates for asymmetric synthesis, validated by chiral HPLC .
Q. What analytical techniques are critical for verifying fumaraldehyde stability in solution?
Stability studies require UV-Vis spectroscopy to monitor degradation kinetics and gas chromatography (GC) to detect volatile byproducts. Evidence from synthetic attempts highlights fumaraldehyde’s instability under basic conditions, necessitating inert atmospheres and low-temperature storage (−20°C) . High-resolution mass spectrometry (HRMS) is recommended to confirm molecular integrity post-synthesis .
Q. How can researchers design experiments to assess fumaraldehyde’s reactivity in cross-coupling reactions?
Methodological approaches include screening palladium catalysts (e.g., Pd(PPh₃)₄) and optimizing solvent systems (e.g., THF vs. DMF). Trost and Ball’s enantioselective alkynylation protocols (2003, 2005) provide a framework for stereochemical control, with reaction progress monitored via TLC and IR spectroscopy .
Advanced Research Questions
Q. What strategies mitigate instability during conjugate reduction of α,β-unsaturated fumaraldehyde derivatives?
Instability arises from electron-deficient double bonds. Solutions include using bulky hydride donors (e.g., L-Selectride®) at −78°C or in situ protection of the aldehyde group as a dimethyl acetal . Computational modeling (DFT) can predict transition states to guide reducing agent selection .
Q. How should contradictory data on fumaraldehyde’s catalytic activity be resolved?
Discrepancies in reaction yields or selectivity often stem from trace moisture or oxygen. Replicate experiments under rigorously anhydrous conditions, and employ control studies with deuterated solvents to identify kinetic isotope effects. Pharmaceutical research guidelines recommend statistical validation (e.g., ANOVA) to assess reproducibility .
Q. What mechanistic insights explain fumaraldehyde’s role in natural product synthesis?
Fumaraldehyde acts as a linchpin in tandem reactions, enabling C–C bond formation via tandem aldol-cyclization. Studies by Smith and Brandt (2001) on callystatin A synthesis demonstrate its utility in constructing polyketide frameworks, with reaction pathways elucidated through isotopic labeling and X-ray crystallography .
Q. How can researchers integrate toxicological data from formaldehyde studies to inform fumaraldehyde safety protocols?
While structurally distinct, formaldehyde’s epidemiological and toxicological frameworks (e.g., dose-response models) provide methodological parallels. Adapt exposure assessment techniques, such as LC-MS/MS for biomarker detection, and apply OSHA guidelines for laboratory handling .
Methodological Guidelines for Data Presentation
- Tables : Report synthetic yields, reaction conditions, and spectroscopic data in Word tables with footnotes explaining abbreviations (e.g., "rt" = room temperature). Align with journal standards for precision (e.g., ±0.1% error margins) .
- Figures : Use Schematik software for reaction mechanisms and label axes in SI units. For instability plots, include error bars representing triplicate measurements .
- Data Contradiction : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame unresolved questions, citing limitations in sample size or instrumental sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
